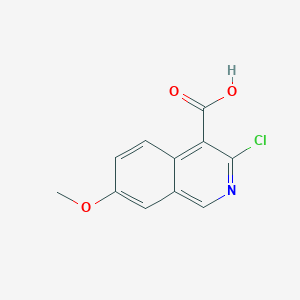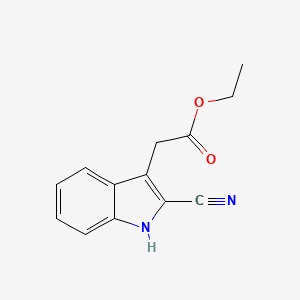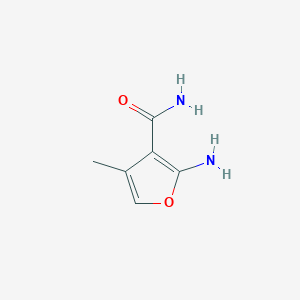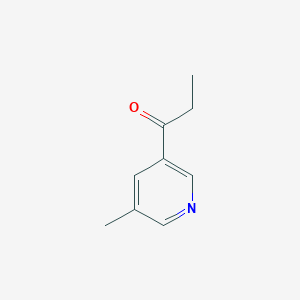![molecular formula C53H44N4O4 B13658356 N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which is a rigid, planar structure, and the presence of four methoxyphenyl groups attached to the nitrogen atoms. The compound’s molecular formula is C59H47N3O4, and it has a molecular weight of 862.02 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine typically involves a multi-step process. One common method includes the reaction of 4,4’-dibromo-1,1’-biphenyl with palladium acetate (Pd(OAc)2) and tri-tert-butylphosphine (P(tBu)3) in the presence of sodium tert-butoxide (NaOtBu). This reaction yields the intermediate product, which is then further reacted to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine involves its interaction with specific molecular targets and pathways. The compound’s rigid, planar structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Spiro-OMeTAD: A well-known hole-transport material used in perovskite solar cells.
Uniqueness
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is unique due to its specific combination of methoxyphenyl groups and spirobi[fluorene] core, which imparts distinct electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields .
Propiedades
Fórmula molecular |
C53H44N4O4 |
|---|---|
Peso molecular |
800.9 g/mol |
Nombre IUPAC |
2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C53H44N4O4/c1-58-41-17-5-33(6-18-41)54-37-13-25-45-46-26-14-38(55-34-7-19-42(59-2)20-8-34)30-50(46)53(49(45)29-37)51-31-39(56-35-9-21-43(60-3)22-10-35)15-27-47(51)48-28-16-40(32-52(48)53)57-36-11-23-44(61-4)24-12-36/h5-32,54-57H,1-4H3 |
Clave InChI |
WSTYHDPZHAPRIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)NC7=CC=C(C=C7)OC)C8=C5C=C(C=C8)NC9=CC=C(C=C9)OC)C=C(C=C4)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/no-structure.png)

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)

![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)

![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)



![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)


